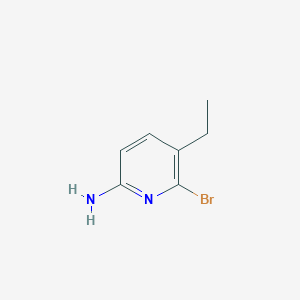

6-Bromo-5-ethylpyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2 |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

6-bromo-5-ethylpyridin-2-amine |

InChI |

InChI=1S/C7H9BrN2/c1-2-5-3-4-6(9)10-7(5)8/h3-4H,2H2,1H3,(H2,9,10) |

InChI Key |

JQNRLIPCYIQARV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(C=C1)N)Br |

Origin of Product |

United States |

The Foundational Role of Pyridine Scaffolds in Synthesis

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and organic synthesis. rsc.orgrsc.org Its structure, an isostere of benzene (B151609), is a "privileged scaffold," meaning it is frequently found in a wide array of clinically useful and FDA-approved drug candidates. rsc.orgrsc.org The presence of the nitrogen atom gives the pyridine ring characteristic solubility, basicity, and the ability to form hydrogen bonds, making it a valuable bioisostere for amides and amines in drug design. nih.gov

Pyridine scaffolds are integral to over 7,000 existing drug molecules and are found in numerous natural products, including vitamins like niacin and alkaloids. rsc.orgtandfonline.com Their widespread use stems from their utility as precursors for synthesizing pharmaceuticals and agrochemicals, as well as their role as key solvents and reagents. rsc.org The ability to functionalize the pyridine ring at various positions allows chemists to fine-tune the properties of molecules for specific biological targets. nih.gov

Strategic Functionalization: the Importance of Halogenation and Amination

The functionalization of the pyridine (B92270) core is a critical aspect of synthetic chemistry, with halogenation and amination serving as powerful strategic tools.

Halogenation , the introduction of a halogen atom such as bromine onto the pyridine ring, is a vital transformation. nih.gov Installing a carbon-halogen bond creates a reactive "handle" on the molecule, enabling a variety of subsequent bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki coupling. chemrxiv.orgmdpi.com This allows for the diversification of candidate compounds in structure-activity relationship (SAR) studies, which are crucial for drug discovery. chemrxiv.org While the electron-deficient nature of the pyridine ring can make direct electrophilic halogenation challenging, requiring harsh conditions, various methods have been developed to achieve this transformation regioselectively. nih.govchemrxiv.org

Amination , the addition of an amine group, also profoundly influences a molecule's characteristics. The amino group can participate in crucial hydrogen-bonding interactions with biological targets like enzymes and receptors. acs.org Furthermore, the position of the amine group on the pyridine ring affects the electronic properties and basicity of the molecule, which are key determinants of its pharmacokinetic profile. nih.gov The synthesis of aminopyridines is a well-established area of research, with numerous methods available for their preparation. georgiasouthern.edu

The combination of these two functional groups in halogenated aminopyridines creates a bifunctional scaffold of significant interest. These compounds serve as versatile building blocks, primed for further chemical modification to generate complex molecular architectures for pharmaceutical and materials science applications. mdpi.comevitachem.com

Research Focus on 6 Bromo 5 Ethylpyridin 2 Amine and Its Isomers

Direct Bromination Approaches for Pyridine Ring Systems

The introduction of a bromine atom onto a pyridine ring, especially one already bearing activating groups like amino and alkyl substituents, requires careful control of reaction conditions to achieve the desired regioselectivity.

Regioselective Bromination of Ethylaminopyridine Precursors

The synthesis of this compound can be achieved through the direct and regioselective bromination of a 5-ethylpyridin-2-amine (B25451) precursor. The existing amino and ethyl groups on the pyridine ring direct the position of the incoming electrophile. The amino group at the 2-position is a powerful activating group and ortho-, para-director, while the ethyl group at the 5-position provides some steric hindrance and is a weak activating group.

In a typical procedure, a precursor such as 2-amino-5-picoline is dissolved in acetic acid, to which molecular bromine is added slowly. The acetic acid serves as a solvent and helps to moderate the reactivity of the bromine. After the reaction is complete, the acid is neutralized, and the product is isolated. This direct approach is effective for placing the bromine atom at the 6-position, adjacent to the ethyl group. The ethyl group at the 5-position helps direct the bromination to the C-6 position.

Evaluation of Brominating Agents in Pyridine Functionalization (e.g., N-Bromosuccinimide, Molecular Bromine)

The choice of brominating agent is critical for the successful functionalization of pyridine rings and can influence the reaction's outcome, including yield and side-product formation. researchgate.net

Molecular Bromine (Br₂) is a common and powerful brominating agent. It is often used with a solvent like acetic acid for the bromination of activated pyridine rings, such as 2-aminopyridine (B139424) derivatives. orgsyn.org For instance, reacting 2-aminopyridine with bromine in acetic acid yields 2-amino-5-bromopyridine (B118841). orgsyn.org Similarly, 2-amino-5-picoline can be brominated with Br₂ in acetic acid to produce 2-amino-3-bromo-5-methylpyridine. While effective, molecular bromine is highly reactive and can sometimes lead to the formation of di- or poly-brominated products if the reaction is not carefully controlled. orgsyn.org

N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, often preferred for substrates that are sensitive to the harsh conditions of molecular bromine. wikipedia.orgmissouri.edu NBS is widely used for the bromination of electron-rich aromatic compounds, including various heterocycles. researchgate.netmissouri.edu It can be used under various conditions, sometimes with a radical initiator for allylic or benzylic bromination, or in polar solvents for electrophilic aromatic substitution. wikipedia.org For pyridine derivatives, NBS in a solvent like dimethylformamide (DMF) is a known method for bromination. nih.gov The reaction of acetyl-protected 2-amino-6-methylpyridine (B158447) with NBS can lead to ring bromination. researchgate.net The choice between Br₂ and NBS often depends on the specific substrate and the desired selectivity, with NBS generally offering a milder alternative. organic-chemistry.org

| Brominating Agent | Typical Conditions | Advantages | Disadvantages | Example Application |

|---|---|---|---|---|

| Molecular Bromine (Br₂) | Acetic Acid, Room Temperature | High reactivity, cost-effective | Can lead to over-bromination, corrosive | Bromination of 2-aminopyridine to 2-amino-5-bromopyridine orgsyn.org |

| N-Bromosuccinimide (NBS) | DMF or CCl₄, often with initiator or acid catalyst | Milder, more selective, easier to handle | Higher cost, can require specific initiators | Ring bromination of protected aminopicoline researchgate.net |

Construction of the Aminopyridine Framework

An alternative to direct bromination is the construction of the aminopyridine core through methods that introduce the amino group at a specific stage of the synthesis.

Amination Reactions in Pyridine Synthesis

Amination reactions are fundamental to the synthesis of aminopyridine derivatives. These reactions typically involve the nucleophilic substitution of a leaving group, such as a halogen, on the pyridine ring with an amine source.

A common method is the Chichibabin reaction, though it is generally used for introducing an amino group onto an unsubstituted pyridine. For halogenated pyridines, metal-catalyzed or strong base-mediated amination reactions are more prevalent. For example, 2-bromopyridine (B144113) can be converted to 2-aminopyridine in high yield using sodamide in liquid ammonia (B1221849). journals.co.za Copper-catalyzed amination, such as the Ullmann or Goldberg reactions, provides a versatile method for forming C-N bonds. researchgate.netnih.gov These reactions can be used to couple various bromopyridines with amines, including aqueous ammonia, under relatively mild conditions. researchgate.net The development of methods that avoid transition metals is also of interest, with some success shown in base-promoted aminations in water. acs.org

Multi-step Synthetic Sequences Incorporating Amine and Halogen Functionalities

The synthesis of complex substituted pyridines like this compound often requires a multi-step approach to control the placement of each functional group. youtube.comyoutube.com The order of reactions is crucial to ensure correct regiochemistry and to avoid unwanted side reactions.

One possible synthetic sequence could start with a readily available di-substituted pyridine. For instance, a synthesis could begin with 2,6-dibromopyridine (B144722). A selective nucleophilic substitution could be performed to introduce an amine group at the 2-position, followed by a cross-coupling reaction to add the ethyl group at the 5-position, potentially via an intermediate like 2-amino-5-bromopyridine. orgsyn.org

Another strategy involves starting with a molecule that already contains the ethyl group. For example, one could start with 2-bromo-5-ethylpyridine. The challenge then becomes introducing the amino group at the 2-position while the bromine is at the 6-position, which would likely involve a rearrangement or a more complex series of transformations.

A plausible multi-step pathway could involve:

Starting with 2,5-dibromopyridine.

Selective amination at the 2-position using a copper-catalyzed reaction to yield 2-amino-5-bromopyridine. orgsyn.orgresearchgate.net

A subsequent metal-catalyzed cross-coupling reaction, such as a Negishi or Suzuki coupling, to introduce the ethyl group at the 5-position by replacing the bromine.

Finally, a regioselective bromination at the 6-position using an appropriate brominating agent like NBS.

This step-by-step introduction of functional groups allows for precise control over the final structure. youtube.comyoutube.com

Metal-Catalyzed Cross-Coupling Strategies for Structural Elaboration

Once synthesized, this compound serves as a valuable building block for creating more complex molecular architectures. The bromine atom at the 6-position is a key functional handle for various metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions such as the Suzuki and Negishi couplings are powerful tools for this purpose. In a Suzuki coupling, the bromo-substituted pyridine can be reacted with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This allows for the introduction of a wide range of alkyl, aryl, or heteroaryl groups at the 6-position.

Similarly, in a Negishi coupling, an organozinc reagent is coupled with the bromopyridine, also catalyzed by palladium. These cross-coupling reactions are fundamental in modern organic synthesis and medicinal chemistry for the construction of complex molecules from simpler, functionalized precursors like this compound.

| Reaction | Coupling Partner | Catalyst System | Bond Formed | Significance |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (R-B(OH)₂) | Palladium Catalyst + Base | Carbon-Carbon | Forms biaryl and alkyl-aryl compounds |

| Negishi Coupling | Organozinc Reagent (R-ZnX) | Palladium Catalyst | Carbon-Carbon | Tolerant of many functional groups |

| Ullmann/Goldberg Coupling | Amine (R-NH₂) | Copper Catalyst + Base | Carbon-Nitrogen | Synthesizes substituted aminopyridines researchgate.netnih.gov |

Palladium-Catalyzed Suzuki-Miyaura Coupling with Bromopyridines

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, typically by coupling an organoboron compound with an organic halide using a palladium catalyst. libretexts.org While this reaction does not directly form the C-N amine bond, it is a critical tool for elaborating the pyridine core, for instance, by introducing the ethyl group. A plausible synthetic sequence towards this compound could involve an initial Suzuki coupling followed by an amination step.

For example, a dihalogenated pyridine, such as 2,6-dibromopyridine, could first undergo a regioselective Suzuki-Miyaura coupling with an ethylboronic acid derivative. The reaction's selectivity, dictating which bromine atom is replaced, can be influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.net Research on dihalopurines, which are structurally related, shows that such selective couplings are feasible, with the C6 position often being the most reactive. researchgate.net Following the successful introduction of the ethyl group to create a bromo-ethylpyridine intermediate, the remaining bromine can then be converted to the target amine via methods like the Buchwald-Hartwig amination.

The general mechanism for Suzuki coupling involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the bromopyridine. libretexts.org

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination : The two organic fragments are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of (Hetero)aryl Halides

| Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Yield | Ref |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (Ligand-free) | Na₂CO₃ | Water/Organic Mix | High | nih.gov |

| 2-Halogenated Pyridines | Arylboronic acids | Pd(OAc)₂ / Ligand-free | - | Aqueous isopropanol | - | researchgate.net |

| 6-Chloropurines | Sodium tetraarylborate | - | - | Water/Ethanol (Microwave) | Good to High | researchgate.net |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | - | - | - | - | beilstein-journals.org |

Buchwald-Hartwig Amination Protocols

The Buchwald-Hartwig amination has become a premier method for the synthesis of aryl amines from aryl halides. wikipedia.org This palladium-catalyzed cross-coupling reaction is highly versatile and directly applicable to the synthesis of this compound from a precursor like 2,6-dibromo-3-ethylpyridine (B2641776) or the amination of 6-bromo-5-ethylpyridine. The reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with the aryl halide. researchgate.net

The choice of ligand is critical, with generations of phosphine ligands developed to improve reaction scope and efficiency. Early systems used chelating bidentate phosphine ligands like BINAP and DPPF, which were effective for coupling primary amines. wikipedia.orgchemspider.com More recent developments have introduced sterically hindered monophosphine ligands (e.g., XPhos, SPhos, t-BuXPhos) that promote the coupling of a wider range of amines and aryl halides under milder conditions. nih.gov

A typical Buchwald-Hartwig amination involves heating the aryl bromide, amine, palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), phosphine ligand, and a strong base (e.g., NaOt-Bu or Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane. chemspider.comnih.gov For volatile amines, conducting the reaction in a sealed tube can be effective. researchgate.netnih.gov

Table 2: Selected Buchwald-Hartwig Amination Conditions for Bromopyridines

| Bromopyridine Substrate | Amine | Catalyst / Ligand | Base | Solvent | Conditions | Yield | Ref |

| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 °C, 4 h | 60% | chemspider.com |

| 2-Bromopyridines | Volatile amines (e.g., methylamine) | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 °C, sealed tube | 55-98% | researchgate.net |

| Bromobenzene (model) | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Toluene | 110 °C, 24 h | 98% | nih.gov |

Other Transition Metal-Mediated Coupling Reactions

While palladium catalysis dominates, other transition metals are also effective for C-N bond formation. Copper-catalyzed amination, often referred to as the Ullmann condensation or Goldberg reaction, is a well-established alternative. These reactions typically require higher temperatures than their palladium-catalyzed counterparts but benefit from the lower cost of copper.

Modern protocols have improved the efficiency of copper-catalyzed aminations. Studies on the selective amination of 2,6-dibromopyridine have shown that using a copper(I) source, such as CuI, with a suitable ligand like 1,2-ethanediamine, can achieve selective mono-amination in good yields. researchgate.net This provides a direct route to 6-amino-2-bromopyridine derivatives. researchgate.net Other metals like nickel have also been explored for similar transformations. rsc.org Furthermore, copper catalysts have been used for the aerobic oxidative dehydrogenation of primary amines to nitriles, showcasing the metal's versatility in nitrogen-based transformations. nih.gov Room-temperature copper-catalyzed amination of bromonaphthyridines with aqueous ammonia has also been reported, highlighting progress towards milder conditions. bgu.ac.il

Emerging and Sustainable Synthetic Approaches

In line with the principles of green chemistry, new methodologies are being developed to improve the efficiency and environmental footprint of chemical syntheses.

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. rsc.orgrsc.org By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and purities. mdpi.comnih.gov

This technology is highly applicable to the synthesis of substituted aminopyridines. For example, microwave irradiation has been used to facilitate copper-catalyzed aminations of 2,6-dihalopyridines, allowing for the selective synthesis of both mono- and di-aminated products in short reaction times. researchgate.net Multi-component reactions, which build complex molecules in a single step, can also be significantly enhanced by microwave heating. Facile and selective syntheses of N-substituted 2-aminopyridines have been achieved through microwave-assisted multi-component reactions, demonstrating the technique's utility. rsc.org The synthesis of various heterocyclic systems, including imidazo[1,2-a]pyridines and highly substituted 2-pyridones, has been successfully expedited using microwave protocols. rsc.orgnih.gov

Table 3: Examples of Microwave-Assisted Synthesis of N-Heterocycles

| Reaction Type | Reactants | Catalyst / Conditions | Time | Yield | Ref |

| Three-component reaction | Chalcones, malononitrile, aliphatic amines | HOAc/DMF, Microwave | - | Good | rsc.org |

| Copper-catalyzed amination | 2,6-Dihalopyridines, amines | CuI, Microwave | 2-6 h | Good to Excellent | researchgate.net |

| Three-component reaction | Arylglyoxals, 1,3-dicarbonyls, 2-aminopyridines | I₂, Microwave | - | Good to Very Good | rsc.org |

| Mannich reaction | Bicyclic 2-pyridone, iminium salts | Microwave | - | 48-93% | nih.gov |

Biocatalytic Transformations of Pyridine Derivatives

Biocatalysis utilizes enzymes, nature's catalysts, to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. diva-portal.org For the synthesis of amines, transaminases (TAs) are particularly promising enzymes. diva-portal.orgresearchgate.net They catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or an amino acid) to a ketone or aldehyde substrate. researchgate.net

The synthesis of pyridylalkylamines has been successfully demonstrated using a range of transaminases. acs.orgresearchgate.netcsic.es In a potential biocatalytic route, a precursor ketone, such as 1-(6-bromo-pyridin-3-yl)ethanone, could be converted into the corresponding chiral amine by a suitable (R)- or (S)-selective transaminase. Research has shown that prochiral ketones with substituents on the pyridine ring can be effectively aminated with excellent yields and stereoselectivity. acs.orgresearchgate.netcsic.es While the direct biocatalytic amination of a pre-formed pyridine ring is a developing area, the use of enzymes offers a green alternative to traditional metal-catalyzed methods, avoiding harsh reagents and reaction conditions. diva-portal.org

Formation of Carbon-Carbon Bonds for Molecular Complexity

Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from simple precursors. The bromo substituent in this compound makes it an ideal substrate for such transformations, enabling the formation of new carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are widely used to functionalize aryl halides, including bromopyridines. wikipedia.orgnih.gov

Suzuki Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. nih.gov It is a highly effective method for creating biaryl and heterobiaryl structures. The reaction of this compound with various arylboronic acids would yield 6-aryl-5-ethylpyridin-2-amine derivatives. nih.govresearchgate.net

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. libretexts.orgorganic-chemistry.org Using a palladium catalyst, a copper(I) co-catalyst, and an amine base, this compound can be reacted with terminal alkynes to produce 6-alkynyl-5-ethylpyridin-2-amines. soton.ac.ukscirp.org These products are valuable intermediates that can undergo further transformations. researchgate.net

Buchwald-Hartwig Amination: While this is a C-N bond-forming reaction, it is a cornerstone of modern cross-coupling chemistry and represents a key utility for aryl halides. wikipedia.org This reaction couples aryl halides with amines. chemspider.comlibretexts.org Although the substrate already contains an amino group, the bromo position could be coupled with a different amine under specific conditions, leading to unsymmetrically substituted diaminopyridines. researchgate.net

Table 2: Overview of Intermolecular Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | 6-Aryl-5-ethylpyridin-2-amine |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Amine base | 6-Alkynyl-5-ethylpyridin-2-amine |

The strategic placement of functional groups on the this compound core can facilitate intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, if the amino group is first acylated and a suitable coupling partner is introduced at the C6 position via a Suzuki or Sonogashira reaction, subsequent cyclization can occur. An example pathway could involve the Sonogashira coupling with an alkyne bearing a terminal hydroxyl group. The resulting alkynylpyridine could then undergo an intramolecular addition of the 2-amino group onto the alkyne, catalyzed by a transition metal or base, to form a pyrido[2,3-b]azepine ring system. Such strategies are pivotal in building complex, polycyclic scaffolds from relatively simple starting materials.

Functional Group Transformations of the Amine and Ethyl Substituents

Beyond the reactions at the bromo-position, the amino and ethyl groups of this compound can undergo various chemical modifications.

Amine Group Transformations: The primary amino group at the C2 position is a versatile functional handle.

Acylation: It can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. nih.gov This is often used as a protecting group strategy or to introduce new functionalities. mdpi.com

Alkylation: The amine can be alkylated, though controlling the degree of alkylation can be challenging.

Diazotization: While diazotization of 2-aminopyridines can be complex and may lead to pyridone formation, under specific conditions, the diazonium salt can be used as an intermediate for introducing other functional groups.

Ethyl Group Transformations: The ethyl group is generally less reactive than the other substituents. However, the methylene (B1212753) (CH₂) carbon, being adjacent to the aromatic pyridine ring (a "benzylic-like" position), is susceptible to oxidation. Microbial oxidation has been shown to transform the ethyl group of 2-methyl-5-ethylpyridine into a 1-hydroxyethyl group. researchgate.net Similar chemical oxidation methods, using reagents like potassium permanganate (B83412) under controlled conditions, could potentially achieve the same transformation, yielding 1-(2-amino-6-bromo-pyridin-5-yl)ethanol.

Acylation, Alkylation, and Arylation of the Amino Group

The primary amino group of this compound is a versatile handle for the introduction of various substituents through acylation, alkylation, and arylation reactions. These transformations are fundamental in modifying the electronic and steric properties of the molecule, often as a preliminary step towards the synthesis of more complex targets.

Acylation: The amino group can be readily acylated using standard acylating agents such as acid chlorides or anhydrides. For instance, reaction with acetic anhydride, typically in the presence of a catalytic amount of acid, would yield the corresponding acetamide (B32628) derivative. This reaction is analogous to the acylation of similar aminopyridines, which proceeds efficiently. mdpi.com The resulting amide is generally more stable and less prone to oxidation than the parent amine.

Alkylation and Arylation: The amino group can also undergo N-alkylation and N-arylation, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. More controlled C-N bond formation is achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the arylation of the amino group. wikipedia.orgrug.nl This reaction typically employs a palladium catalyst, a phosphine ligand (e.g., BINAP), and a base to couple the aminopyridine with an aryl halide or triflate. chemspider.commdpi.com Similarly, the Goldberg reaction, which uses a copper catalyst, provides an alternative route for N-arylation. nih.gov These methods offer a broad substrate scope and good functional group tolerance, allowing for the synthesis of a wide array of N-aryl-6-bromo-5-ethylpyridin-2-amines.

Table 1: Examples of Acylation, Alkylation, and Arylation Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Acylation | Acetic anhydride, cat. H₂SO₄ | N-(6-bromo-5-ethylpyridin-2-yl)acetamide |

| N-Arylation (Buchwald-Hartwig) | Aryl bromide, Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., BINAP), base (e.g., NaOtBu) | N-Aryl-6-bromo-5-ethylpyridin-2-amine |

| N-Arylation (Goldberg) | Aryl iodide, CuI, ligand (e.g., 1,10-phenanthroline), base (e.g., K₂CO₃) | N-Aryl-6-bromo-5-ethylpyridin-2-amine |

Derivatization at the Ethyl Side Chain

While the amino group and the bromo substituent are the primary sites of reactivity, the ethyl side chain can also be functionalized, although this generally requires more specific and often harsher reaction conditions. The reactivity of the ethyl group is influenced by its position on the electron-deficient pyridine ring.

One potential transformation is benzylic-type oxidation of the methylene group of the ethyl substituent to a carbonyl group, which would require a strong oxidizing agent. Another possibility is halogenation at the benzylic position under radical conditions, for example, using N-bromosuccinimide (NBS) with a radical initiator. However, the presence of the electron-donating amino group and the bromine atom on the ring would likely influence the selectivity of such reactions. More commonly, functionalization of such alkyl side chains on pyridine rings is achieved through metallation-alkylation sequences, although the directing group effects in this compound would need to be carefully considered.

Role as a Precursor in Advanced Organic Synthesis

The combination of a nucleophilic amino group and a synthetically versatile bromo substituent on the pyridine ring makes this compound an excellent starting material for the construction of more elaborate molecular architectures, particularly heterocyclic systems and complex ligands.

Building Block for Polycyclic and Fused Heterocyclic Systems

The dual functionality of this compound is particularly well-suited for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The endocyclic nitrogen of the pyridine ring and the exocyclic amino group can participate in cyclization reactions with appropriate bifunctional reagents.

Imidazo[1,2-a]pyridines: These fused heterocycles can be synthesized from 2-aminopyridines through reaction with α-halocarbonyl compounds. nih.gov For instance, condensation of this compound with an α-bromoketone would lead to the formation of a substituted imidazo[1,2-a]pyridine. google.comnih.govacs.org

wikipedia.orgnih.govTriazolo[1,5-a]pyridines: This class of heterocycles can be prepared from 2-aminopyridines by reaction with various reagents, such as N-acyl-S,S-dimethylsulfoximine or by a multi-step sequence involving the formation of a thiourea (B124793) derivative followed by cyclization. chemicalbook.comgoogle.comnih.gov The bromo-substituent in the resulting triazolopyridine can then be used for further diversification, for example, through Suzuki cross-coupling reactions. evitachem.com

Pyrido[2,3-b]pyrazines: These nitrogen-rich heterocyclic systems can be synthesized by the condensation of a 2,3-diaminopyridine (B105623) derivative with a 1,2-dicarbonyl compound. nih.gov While this compound is not a 2,3-diaminopyridine, it can be a precursor to such compounds. Alternatively, related structures can be accessed through palladium-catalyzed C-N coupling reactions to build the pyrazine (B50134) ring. researchgate.net

Table 2: Fused Heterocyclic Systems Derived from Aminopyridine Precursors

| Heterocyclic System | General Synthetic Strategy | Key Reagents |

|---|---|---|

| Imidazo[1,2-a]pyridines | Condensation of a 2-aminopyridine with an α-halocarbonyl compound. | α-Bromoketones, Chloroacetaldehyde google.com |

| wikipedia.orgnih.govTriazolo[1,5-a]pyridines | Cyclization of a 2-aminopyridine derivative. | Hydroxylamine hydrochloride, Thiourea derivatives chemicalbook.com |

| Pyrido[2,3-b]pyrazines | Condensation of a diamino-pyridine with a 1,2-dicarbonyl compound. | 1,2-Diketones, Glyoxal |

Synthesis of Complex Ligand Architectures

The structural features of this compound make it an attractive building block for the synthesis of ligands for coordination chemistry. The pyridine nitrogen and the exocyclic amino group can act as a bidentate chelating unit for metal ions. The bromo-substituent provides a convenient point for further elaboration to create more complex, multidentate ligand systems.

For example, it can serve as a precursor for TREN-based (tris(2-aminoethyl)amine) scaffolded ligands. In such a synthesis, the this compound could be coupled to the TREN backbone, potentially after N-alkylation or N-arylation, to create a tripodal ligand capable of encapsulating a metal ion. The synthesis of similar TREN-based ligands has been reported starting from related 2-bromo-6-alkylaminopyridines. georgiasouthern.edugeorgiasouthern.edu

Furthermore, the bromo-substituent can be replaced through cross-coupling reactions to introduce other coordinating groups, leading to the formation of pincer-type ligands or other polydentate ligand architectures. strem.com The palladium-catalyzed amination of bromopyridines is a known method for creating di(pyridin-2-yl)amine-based ligands, which are important in coordination chemistry and catalysis. mdpi.com

Spectroscopic and Computational Characterization of 6 Bromo 5 Ethylpyridin 2 Amine and Its Analogs

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure. A combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry would be required for the complete characterization of 6-Bromo-5-ethylpyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

For this compound, one would anticipate a specific set of signals in the ¹H and ¹³C NMR spectra. Based on the analysis of similar substituted pyridines, the expected chemical shifts can be estimated.

Expected ¹H NMR Data: A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the ethyl group, and the amine protons. The coupling patterns between adjacent protons would be crucial for assigning these signals to their respective positions in the molecule.

Expected ¹³C NMR Data: The ¹³C NMR spectrum would provide information on the number of unique carbon environments. For this compound, one would expect to observe signals for the carbon atoms of the pyridine ring and the ethyl group. The chemical shifts would be influenced by the presence of the bromine atom, the amino group, and the ethyl substituent.

A comprehensive 2D-NMR analysis, including techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Table 1: Anticipated NMR Data for this compound (Hypothetical)

| Atom Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic CH | 6.0 - 8.0 | Doublet, Doublet |

| -NH₂ | Broad singlet | Singlet |

| -CH₂- (ethyl) | 2.5 - 3.0 | Quartet |

| -CH₃ (ethyl) | 1.0 - 1.5 | Triplet |

| Aromatic C | 100 - 160 | - |

| -CH₂- (ethyl) | 20 - 30 | - |

| -CH₃ (ethyl) | 10 - 20 | - |

Note: This table is hypothetical and based on general principles of NMR spectroscopy and data from analogous compounds. Actual experimental data is required for confirmation.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound.

For this compound, characteristic absorption bands in the IR spectrum would be expected for the N-H stretching of the amine group, C-H stretching of the aromatic and alkyl groups, C=C and C=N stretching of the pyridine ring, and the C-Br stretching. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-C backbone of the pyridine ring.

Table 2: Anticipated Vibrational Frequencies for this compound (Hypothetical)

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=C, C=N Ring Stretch | 1400 - 1600 | IR, Raman |

| C-Br Stretch | 500 - 650 | IR |

Note: This table is hypothetical. Experimental data is necessary for accurate peak assignment.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of the presence of a bromine atom due to its two stable isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of the ethyl group, the amino group, or the bromine atom, providing further confirmation of the structure.

Theoretical and Computational Chemistry for Mechanistic Insights

In the absence of experimental data, computational chemistry provides a powerful tool to predict the electronic structure, reactivity, and spectroscopic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations could be employed to optimize the geometry of this compound and to predict its NMR and vibrational spectra. These theoretical predictions could then be compared with experimental data, when available, to confirm the structure. Furthermore, DFT can be used to calculate various electronic properties that provide insights into the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and distribution of these orbitals are key to understanding a molecule's reactivity.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Molecular Electrostatic Potential (MEP) Surface Analysis

The molecular electrostatic potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface map uses a color-coded scheme to represent different electrostatic potential values. Regions of negative potential, typically colored in shades of red and yellow, are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential, indicated by blue and green hues, are electron-deficient and represent sites for nucleophilic attack. researchgate.netcornell.edu

For pyridine and its substituted derivatives, the MEP analysis provides significant insights into their chemical behavior. cornell.edu In the case of aminopyridine analogs, such as 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine (B3432731), the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group are of particular interest. Comparative studies on these isomers have revealed that the position of the amino group significantly influences the electrostatic potential around the heterocyclic nitrogen. cornell.edu

The MEP map for 2-aminopyridine shows a reduced accessibility to the region near the cyclic nitrogen due to the proximity of the amino group. cornell.edu In contrast, 4-aminopyridine exhibits the most negative potential around the ring nitrogen, suggesting it is the most susceptible to protonation. cornell.edu This variation in electrostatic potential across different isomers highlights the impact of substituent positioning on the molecule's reactivity.

In a broader context, the MEP shift caused by a functional group on a substituted benzene (B151609) ring has been shown to be a strong predictor of substituent effects on electronic behavior in chemical reactions. rsc.org This suggests that for this compound, the bromine and ethyl substituents will modulate the electrostatic potential of the pyridine ring, thereby influencing its reactivity. The electron-withdrawing nature of the bromine atom would be expected to decrease the negative potential around the ring, while the electron-donating ethyl group would increase it. The MEP surface of this compound would therefore present a unique electrostatic profile, with the most negative region likely concentrated around the pyridine nitrogen, making it a primary site for electrophilic interaction.

Table 1: MEP Characteristics of Substituted Pyridine Analogs

| Compound | Region of Most Negative Potential (Susceptible to Electrophilic Attack) | Region of Most Positive Potential (Susceptible to Nucleophilic Attack) | Reference |

|---|---|---|---|

| 2-Aminopyridine | Reduced accessibility to the region near the cyclic nitrogen. | --- | cornell.edu |

| 3-Aminopyridine | Most likely derivative to form the ring N-oxide. | --- | cornell.edu |

| 4-Aminopyridine | Around the ring nitrogen. | --- | cornell.edu |

| 4-Aminopyridine Monohydrate Arsenate Salt | Around the oxygen atoms. | Around the hydrogen atoms. | nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational methods used to understand the three-dimensional structure, stability, and dynamic behavior of molecules. These techniques are particularly valuable in drug discovery and materials science for predicting how a molecule will interact with its environment.

For analogs of this compound, such as other substituted pyridine derivatives, conformational analysis helps to identify the most stable spatial arrangements of the atoms (conformers). For example, studies on phenoxyacetic acid derivatives complexed with various nitrogen-containing heterocycles, including a derivative of 2-aminothiazole (B372263) which shares structural similarities with aminopyridines, have shown that the conformation of the side chain can be either synclinal or antiperiplanar. researchgate.net The preferred conformation is influenced by intermolecular interactions within the crystal lattice. researchgate.net

Molecular dynamics simulations provide a deeper understanding of the conformational landscape by simulating the movement of atoms and molecules over time. These simulations can reveal the flexibility of different parts of the molecule and the stability of various conformations in different environments. For instance, MD simulations of substituted pyridine derivatives acting as inhibitors for enzymes like lysine-specific demethylase 1 (LSD1) have been used to elucidate their binding process. nih.gov These simulations have shown that electrostatic interactions are the primary driving force for binding and have identified key amino acid residues involved in the interaction. nih.gov

In another study, MD simulations of 4-aminopyridine semicarbazones, which are analogs of aminopyridines, were used to calculate their binding free energies to the acetylcholinesterase (AChE) active site. nih.gov The results of these simulations were consistent with experimental findings, confirming the interaction between the compounds and the enzyme. nih.gov Similarly, MD simulations of 2-aminopyridine derivatives as neuronal nitric oxide synthase (nNOS) inhibitors have revealed that the conformation of the amino side chain can differ, being either extended or curled, depending on the specific interactions with the protein. nih.gov

For this compound, conformational analysis would likely focus on the rotation around the C-C bond of the ethyl group and the C-N bond of the amino group. Molecular dynamics simulations could then be employed to study its dynamic behavior, including its interactions with solvent molecules and potential biological targets. The insights gained from such studies on its analogs suggest that both the substituent pattern and the surrounding environment play a crucial role in determining the conformational preferences and, consequently, the biological activity of this class of compounds.

Table 2: Findings from Conformational and MD Studies of Pyridine Analogs

| Analog Class | Key Findings | Technique(s) Used | Reference |

|---|---|---|---|

| Substituted Pyridine Derivatives | Electrostatic interactions are the major driving force for binding to LSD1. | 3D-QSAR, Molecular Docking, MD Simulations | nih.gov |

| 4-Aminopyridine Semicarbazones | Confirmed consensual interaction with AChE active site. | Molecular Docking, MD Simulations (MM/GBSA) | nih.gov |

| 2-Aminopyridine Derivatives | Conformation of the tail amino linker can be extended or curled depending on the binding environment. | X-ray Crystallography, MD Simulations | nih.gov |

| Phenoxyacetic Acid Derivatives with Heterocyclic Bases | Conformations can be synclinal or antiperiplanar, influenced by intermolecular interactions. | Single-Crystal X-ray Diffraction | researchgate.net |

Broader Academic Implications and Future Perspectives in Pyridine Chemistry

Advancements in Site-Selective Functionalization of Pyridines

The direct and selective functionalization of the pyridine (B92270) ring is a significant challenge in synthetic chemistry due to its electron-deficient nature and the strong coordination of the nitrogen atom with catalysts. rsc.orgrsc.org However, recent years have seen remarkable progress in developing methods for site-selective C-H functionalization, which offers a more atom-economical approach compared to traditional methods that rely on pre-functionalized precursors. rsc.orgacs.org

One of the key challenges is controlling the regioselectivity of these reactions. nih.gov The pyridine ring has multiple potential reaction sites, and achieving selectivity for a specific position (ortho, meta, or para) is often difficult. nih.govkaist.ac.kr For a compound like 6-Bromo-5-ethylpyridin-2-amine, the existing substituents (bromo, ethyl, and amino groups) further influence the reactivity and selectivity of C-H functionalization reactions.

Recent strategies to address these challenges include:

Directing Groups: Utilizing directing groups to guide the functionalization to a specific C-H bond.

Metal Catalysis: Employing transition metal catalysts that can selectively activate specific C-H bonds. beilstein-journals.orgrsc.org

Photoredox Catalysis: Using visible light-driven photocatalysis to enable mild and selective functionalization of pyridinium (B92312) derivatives. acs.orgresearchgate.net This approach has shown promise for installing phosphinoyl and carbamoyl (B1232498) moieties onto the pyridine scaffold under transition-metal-free conditions. acs.orgresearchgate.net

Dearomatization-Rearomatization Strategies: This involves the temporary dearomatization of the pyridine ring to facilitate nucleophilic attack, followed by rearomatization to yield the functionalized product. nih.gov

These advancements in site-selective functionalization are crucial for the efficient synthesis of complex pyridine-containing molecules and for the late-stage functionalization of existing drugs and materials. nih.govacs.org

Innovations in Catalysis for Halogenated Aminopyridine Transformations

Halogenated aminopyridines, such as this compound, are valuable synthetic intermediates due to the reactivity of the halogen atom, which can be readily displaced or used in cross-coupling reactions. researchgate.netevitachem.com Innovations in catalysis have significantly expanded the scope and efficiency of transformations involving these compounds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.orgacs.org For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been used to synthesize a series of novel pyridine derivatives. mdpi.com This highlights the potential of similar reactions with this compound to generate a diverse library of compounds.

Recent innovations in this area include:

Development of Novel Ligands: The design of new ligands for palladium and other transition metal catalysts has led to improved activity, selectivity, and functional group tolerance in cross-coupling reactions. nih.gov

Dual Catalytic Systems: The use of dual catalytic systems, for example, combining a nickel catalyst with a cobalt cocatalyst, has enabled challenging cross-electrophile coupling reactions between aryl halides and alkyl halides. nih.gov

Flow Chemistry: The application of continuous-flow synthesis has shown promise for optimizing palladium-catalyzed cross-coupling reactions, offering advantages in terms of reaction time, safety, and scalability. acs.org

Catalytic Amination: While nucleophilic aromatic substitution (SNAr) is a common method for aminating halopyridines, recent research has focused on developing catalytic methods that can overcome the limitations of traditional approaches, especially for electron-rich aminopyridines. researchgate.netthieme-connect.descientificupdate.com

These catalytic advancements provide chemists with more efficient and versatile tools for manipulating halogenated aminopyridines, paving the way for the synthesis of novel and complex molecules.

Green Chemistry Approaches in Pyridine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyridines and their derivatives to minimize environmental impact and improve sustainability. nih.govmdpi.com This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

Key green chemistry approaches relevant to pyridine synthesis include:

Multicomponent Reactions: One-pot multicomponent reactions offer an efficient and atom-economical way to synthesize complex pyridine derivatives from simple starting materials. nih.govacs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in pyridine synthesis compared to conventional heating methods. nih.govacs.org

Aqueous Media: Performing reactions in water as a solvent is a key aspect of green chemistry. rsc.org The Guareschi–Thorpe reaction for synthesizing hydroxy-cyanopyridines has been successfully adapted to an aqueous medium using ammonium (B1175870) carbonate as both a nitrogen source and a reaction promoter. rsc.org

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent can further reduce waste and environmental impact. mdpi.com

The synthesis of this compound itself can be approached with green chemistry principles in mind. For example, exploring one-step amination processes or direct bromination methods in greener solvents could offer more sustainable routes to this important intermediate. evitachem.com

Potential for Novel Material Science Applications

Pyridine-containing compounds are not only important in medicinal chemistry but also have significant potential in material science. nih.gov The electronic properties of the pyridine ring, its ability to coordinate with metal ions, and the potential for functionalization make it an attractive building block for a variety of materials.

Potential applications for pyridine derivatives, including those derived from this compound, in material science include:

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives can be used as components of OLED materials.

Sensors: The ability of the pyridine nitrogen to interact with analytes makes pyridine-based compounds suitable for use in chemical sensors.

Catalysts: Pyridine-based ligands are widely used in transition metal catalysis. nih.gov

Functional Polymers: The incorporation of pyridine units into polymers can impart specific properties, such as thermal stability, conductivity, and metal-coordinating ability.

The specific properties of this compound, with its combination of a halogen, an amino group, and an alkyl group, could be exploited to create materials with unique optical, electronic, or catalytic properties. For instance, the bromine atom can serve as a handle for further functionalization to tune the material's properties.

Strategic Integration into Retrosynthetic Planning of Complex Molecules

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules. advancechemjournal.comresearchgate.net It involves breaking down a target molecule into simpler, commercially available starting materials. advancechemjournal.com Pyridine derivatives, including this compound, are valuable building blocks in this process due to their inherent functionality and the well-established chemistry for their transformation.

The strategic integration of this compound into retrosynthetic planning can be envisioned in several ways:

As a Precursor to Fused Heterocyclic Systems: The amino and bromo groups can be utilized in cyclization reactions to construct more complex fused heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals.

As a Platform for Introducing Multiple Substituents: The existing functional groups on the pyridine ring provide multiple points for diversification, allowing for the systematic exploration of structure-activity relationships in drug discovery.

In Skeletal Editing: Recent advancements have demonstrated the possibility of "skeletal editing," where one heterocycle can be transformed into another. sciencenet.cnsina.cn For example, a pyridine ring can be converted into a pyridazine (B1198779) ring, opening up new avenues for accessing novel chemical space. sciencenet.cnsina.cn

The ability to strategically incorporate building blocks like this compound into retrosynthetic plans is crucial for the efficient and innovative synthesis of complex and biologically active molecules. acs.org

Q & A

Q. What are the most reliable synthetic routes for 6-Bromo-5-ethylpyridin-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling (using palladium catalysts) can introduce the ethyl group at the 5-position of a bromopyridine scaffold. Reaction optimization should focus on solvent selection (e.g., THF or DMF), temperature control (60–100°C), and catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄). Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product from halogenated by-products .

Q. How can researchers effectively purify this compound from common by-products or unreacted starting materials?

- Methodological Answer : Use a combination of techniques:

- Liquid-liquid extraction with dichloromethane/water to remove polar impurities.

- Recrystallization from ethanol or methanol to exploit solubility differences.

- Column chromatography (silica gel, 60–120 mesh) with a gradient elution system (e.g., 10–30% ethyl acetate in hexane) for fine separation. Monitor fractions via TLC (Rf ~0.3–0.5 in 20% ethyl acetate/hexane) .

Q. What spectroscopic techniques are most informative for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Expect aromatic protons at δ 7.2–8.5 ppm (pyridine ring) and ethyl group signals (CH₂ at δ 1.2–1.5 ppm; CH₃ at δ 0.9–1.1 ppm).

- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-Br vibrations (600–800 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 215 (for C₇H₁₀BrN₂), with fragmentation patterns indicating Br loss (m/z 136).

- X-ray Crystallography : For definitive confirmation, grow single crystals via slow evaporation in ethanol and refine using SHELXL .

Advanced Research Questions

Q. What strategies resolve contradictory crystallographic and spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer :

- Multi-technique validation : Cross-validate NMR data with HSQC/HMBC for bond connectivity and compare X-ray-derived bond lengths/angles with DFT-calculated values.

- Twinned crystal analysis : Use SHELXD/SHELXE for deconvoluting overlapping diffraction patterns in twinned crystals.

- Dynamic NMR : Investigate conformational flexibility (e.g., ethyl group rotation) causing spectral broadening .

Q. How does the electronic environment of the pyridine ring influence reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing effects : The bromine at C6 and ethyl group at C5 alter electron density, impacting oxidative addition rates. Use Hammett parameters (σ ≈ 0.23 for Br, -I effect) to predict reactivity.

- Catalyst selection : Bulky ligands (e.g., XPhos) enhance coupling efficiency with sterically hindered substrates. Monitor reaction progress via GC-MS to optimize ligand-to-palladium ratios .

Q. What computational approaches predict the biological interactions of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Molecular docking : Use AutoDock Vina to simulate binding with biological targets (e.g., kinase enzymes). Parameterize the bromine atom with AMBER force fields for accurate van der Waals interactions.

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate stability of ligand-protein complexes .

Safety & Handling

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Storage : Keep in amber glass vials under inert gas (Ar/N₂) at 2–8°C to prevent degradation.

- Waste disposal : Neutralize halogenated waste with 10% sodium bicarbonate before incineration.

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Monitor air quality with halogen-specific detectors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.